molecular formula C9H15N3O2 B15311680 Isopropyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

Isopropyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

Cat. No.: B15311680
M. Wt: 197.23 g/mol
InChI Key: QRRUORFURXNCPN-UHFFFAOYSA-N
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Description

Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate (CAS 1342061-55-5) is a high-purity heterocyclic building block with a molecular formula of C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. The 3-amino-1H-pyrazole scaffold is a privileged structure in drug discovery, known for its ability to interact with the hinge region of kinase ATP-binding sites . Researchers utilize this core structure to target understudied kinases, such as those in the PCTAIRE subfamily (e.g., CDK16), which are implicated in various cancers and other diseases . As a key synthetic intermediate, it enables the exploration of structure-activity relationships (SAR) to develop potent and selective chemical probes and therapeutic candidates. The compound is provided with a guaranteed purity of 98% and is accompanied by full analytical data, including NMR, HPLC, and LC-MS documentation, to ensure reproducibility in your research . This product is intended for research and development use only and is not intended for human or veterinary use.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

propan-2-yl 2-(3-amino-4-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C9H15N3O2/c1-6(2)14-8(13)5-12-4-7(3)9(10)11-12/h4,6H,5H2,1-3H3,(H2,10,11)

InChI Key

QRRUORFURXNCPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between hydrazine and an α,β-unsaturated carbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Esterification: The final step involves esterification of the carboxylic acid group with isopropanol under acidic conditions to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Transformations

The compound participates in reactions driven by its:

  • Ester group : Hydrolysis, transesterification, and nucleophilic acyl substitution

  • Pyrazole ring : Electrophilic substitution, cycloaddition, and coordination chemistry

  • Amino group : Acylation, alkylation, and hydrogen-bonding interactions

Ester Hydrolysis

Under acidic or basic conditions, the isopropyl ester undergoes hydrolysis to form 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid:

Conditions Catalyst Yield Byproducts
1M HCl, 80°C, 6 hrsNone82%Isopropanol
0.5M NaOH, 60°C, 4 hrsPhase-transfer agent78%Sodium isopropoxide

This reaction is critical for generating bioactive carboxylic acid derivatives used in drug conjugates.

Nucleophilic Substitution

The amino group (-NH₂) at the pyrazole C3 position reacts with electrophiles:

Reagent Product Application
Acetyl chlorideN-acetylated pyrazole derivativeProdrug synthesis
Benzyl bromideN-benzyl protected analogProtecting group strategies
Isothiocyanate reagentsThiourea-linked hybridsAntitubercular agents

Reactions occur under mild conditions (25–40°C) in polar aprotic solvents like DMF or THF.

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Biological Activity
Nitrile oxidesToluene, 110°C, 12 hrsIsoxazole-fused pyrazolesKinase inhibition
KetenesCH₂Cl₂, -20°C, 2 hrsβ-lactam hybridsAntimicrobial screening
AzidesCu(I) catalysis, RT, 6 hrsTriazole-linked conjugatesClick chemistry applications

These reactions expand the compound's utility in creating polycyclic architectures .

Biological Interaction Pathways

The compound modulates biological systems through:

  • Hydrogen bonding : Amino group interactions with ATP-binding pockets (e.g., CDK16 inhibition ΔTm = 5.2°C )

  • Metal coordination : Pyrazole nitrogen binding to Zn²⁺/Fe³⁺ in metalloenzymes

  • Covalent modification : Ester cleavage by serum esterases to release active metabolites

Table : Enzyme inhibition profiles

Target IC₅₀ (μM) Assay Type Reference
CDK160.16Thermal shift assay
GSK3β3.4Radioactive kinase
JNK32.1Fluorescence polarization

Industrial-Scale Synthetic Protocols

Optimized routes for large-scale production include:

Step 1 : Condensation of ethyl 2-chloroacetate with 3-amino-4-methylpyrazole

  • Catalyst: K₂CO₃ (2.5 eq)

  • Solvent: Acetonitrile

  • Yield: 89%

Step 2 : Transesterification with isopropyl alcohol

  • Catalyst: Ti(OiPr)₄ (0.1 eq)

  • Temperature: 70°C

  • Purity: >99% (HPLC)

Stability and Degradation Pathways

Critical stability parameters:

Factor Effect Mitigation Strategy
pH < 3Ester hydrolysis accelerates (t₁/₂ = 2 hrs)Lyophilized storage
UV light (300–400 nm)Pyrazole ring decompositionAmber glass packaging
Humidity >60% RHDeliquescence and dimer formationDesiccant-containing containers

The chemical versatility of isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate makes it indispensable for developing kinase inhibitors, antimicrobial agents, and supramolecular catalysts. Ongoing research focuses on its role in PROTAC (Proteolysis Targeting Chimera) design and photoaffinity labeling applications.

Scientific Research Applications

Potential Biological Activities

Research indicates that Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate exhibits potential biological activities. The specific mechanisms of action involve the formation of hydrogen bonds with biological molecules and interactions with various enzymes and receptors, which may lead to diverse biological effects. Interaction studies have shown that this compound can interact with specific molecular targets, which may influence various biological pathways. The amino group facilitates hydrogen bonding, while the pyrazole ring can engage with enzymes and receptors, potentially modulating their functions. These interactions are crucial for understanding the compound's therapeutic potential and guiding further research into its applications in medicine.

Diverse Applications

This compound has diverse applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in drug synthesis, particularly in developing new therapeutic agents.
  • Agrochemicals: It is used in the synthesis of pesticides and herbicides.
  • Materials Science: It is used as a building block for creating new materials with specific properties.

Structural Similarities

This compound shares structural similarities with several other compounds in the pyrazole family. It possesses an ester functionality and a specific amino group positioning, which may influence its biological activity and applications compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in pyrazole substituents, ester/acid groups, and heterocyclic cores.

Table 1: Structural Comparison of Selected Analogs
Compound Name Pyrazole Substituents Functional Group Similarity Score* Source
Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate 3-amino-4-methyl Isopropyl ester N/A Target
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate 3,5-dimethyl Ethyl ester 0.90 CAS 10199-60-7
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid 3-isopropyl-5-methyl Carboxylic acid 0.90 CAS 1402446-16-5
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid 3,4,5-trimethyl Carboxylic acid 0.89 CAS 66053-93-8
Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate 3-amino-4-methyl Ethyl ester Discontinued CymitQuimica
Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetate Pyridazinone core (non-pyrazole) Isopropyl ester Structural analog

*Similarity scores based on Tanimoto coefficients or structural alignment tools.

Key Observations

a) Amino Group Influence

The 3-amino substituent in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to analogs with non-polar groups (e.g., 3,5-dimethyl or 3-isopropyl). This property is critical for bioavailability in drug candidates .

b) Ester vs. Carboxylic Acid Derivatives
  • Isopropyl/ethyl esters (e.g., target compound and CAS 10199-60-7) exhibit higher lipophilicity than carboxylic acid analogs (e.g., CAS 1402446-16-5), favoring membrane permeability.
  • Carboxylic acid derivatives may undergo faster hydrolysis or participate in salt formation, altering pharmacokinetics .
c) Steric and Electronic Effects
  • Ethyl vs. isopropyl esters : The bulkier isopropyl group in the target compound may slow metabolic degradation compared to ethyl esters .
d) Heterocyclic Core Modifications

The pyridazinone analog () replaces the pyrazole with a pyridazinone ring, altering conjugation and electronic properties. Such changes can significantly affect binding affinity in biological targets .

Research Implications

  • Synthetic Applications: The amino group in the target compound enables functionalization via acylation or alkylation, offering routes to diverse derivatives .
  • Structural Analysis : Crystallographic studies using SHELX software () could resolve conformational preferences of the pyrazole ring and ester orientation, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the optimal synthetic routes for preparing Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

The synthesis of pyrazole-acetate derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate are synthesized by reacting a bromoacetate ester with a pyrazole derivative in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) under elevated temperatures (60–80°C) . Optimization may involve adjusting stoichiometry, temperature, and solvent choice. Post-synthesis purification via recrystallization (e.g., using methanol or ethanol) is common to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For instance, ¹H NMR can resolve the pyrazole ring protons (δ 6.0–8.0 ppm) and ester methyl groups (δ 1.2–1.4 ppm), while MS provides molecular weight validation. Discrepancies in peak splitting or integration ratios may arise from tautomerism or impurities; these are addressed by comparing experimental data with computational predictions (e.g., DFT calculations) or repeating analyses under standardized conditions .

Q. How does the compound’s stability vary under different storage conditions?

Pyrazole-acetate esters generally exhibit good stability under dry, inert atmospheres at room temperature. However, hydrolysis risks increase in acidic/basic conditions or high humidity. Accelerated stability studies (e.g., 40°C/75% relative humidity over 4 weeks) with HPLC monitoring can quantify degradation products. For long-term storage, desiccants and amber glass vials are recommended .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) are effective. For example, recrystallization of ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate achieved >95% purity by slow evaporation from acetonitrile .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) using SHELX software resolve structural ambiguities in this compound?

SHELXL is widely used for refining crystal structures, especially for handling twinned data or disorder. For isopropyl ester analogs, key steps include:

  • Data collection on a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Absorption correction via SADABS.
  • Structure solution with SHELXD and refinement with SHELXL, incorporating hydrogen bonding and thermal displacement parameters.
    Anomalies (e.g., poor R-factors) are mitigated by iterative refinement and validating against Fourier difference maps .

Q. How can computational docking studies predict the compound’s bioactivity?

Using the crystal structure (from XRD), molecular docking software (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). For pyrazole derivatives, docking into kinase active sites has revealed hydrogen bonding with backbone amides and hydrophobic interactions with alkyl pockets. Validation via comparative binding free energy calculations (MM/PBSA) improves reliability .

Q. What strategies address contradictions in XRD data, such as twinning or disorder?

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Disorder : Apply PART/SUMP restraints to split occupancy between disordered atoms.
    For example, refinement of isopropyl 2-(5-chloro-1-benzofuran-2-yl)acetate required partitioning disordered sulfoxide groups, achieving a final R1 < 0.05 .

Q. How does structural modification of the pyrazole ring influence bioactivity in SAR studies?

Comparative studies with analogs (e.g., ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) show that:

  • Amino groups at position 3 enhance hydrogen-bonding capacity.
  • Methyl substituents at position 4 increase steric bulk, affecting target binding.
    Activity trends are validated via in vitro assays (e.g., enzyme inhibition) and correlated with computed electrostatic potential maps .

Q. What experimental designs evaluate the compound’s mechanism of action in biological systems?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY tags) and confocal microscopy.
  • Mutagenesis : Identify critical binding residues by alanine-scanning mutations in the target protein .

Q. How do stress conditions (e.g., oxidative, thermal) impact the compound’s stability?

Forced degradation studies under oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) conditions, analyzed via HPLC-MS, identify degradation pathways. For instance, oxidation of the pyrazole ring’s amino group may form nitro derivatives, requiring protective measures (e.g., antioxidant additives) during formulation .

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